
Castillene E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Castillene E involves several steps. One common synthetic route includes the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and acetophenone . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Castillene E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Castillene E has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer properties.
Industry: It is used in the development of new materials and as a natural additive in food and cosmetics.
Mécanisme D'action
The mechanism of action of Castillene E involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes, thereby exerting its antioxidant and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Castillene E can be compared with other chalcones such as apigeniflavan, castillene B, and epidistenin. These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific molecular structure, which contributes to its distinct biological properties .
Propriétés
Numéro CAS |
126585-64-6 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-hydroxy-1-(4-hydroxy-1-benzofuran-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H14O4/c18-14(10-11-4-2-1-3-5-11)17(20)13-6-7-15-12(16(13)19)8-9-21-15/h1-9,14,18-19H,10H2 |
Clé InChI |
VRFVOPNFIDHBED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)C2=C(C3=C(C=C2)OC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


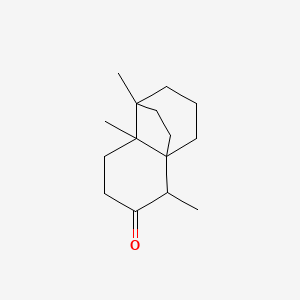
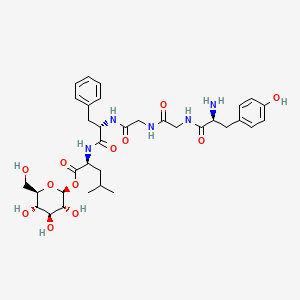

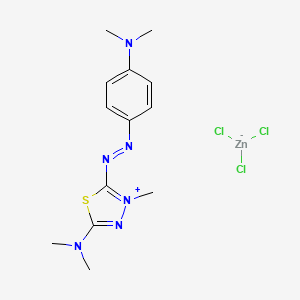
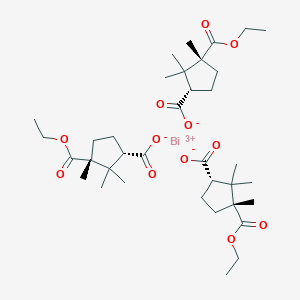
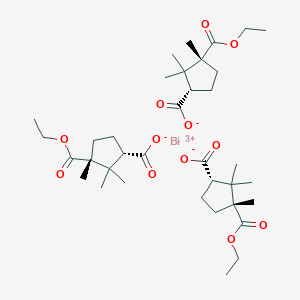

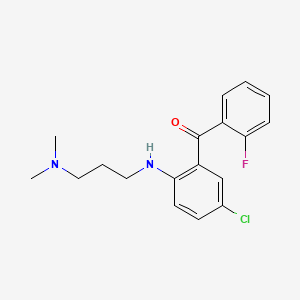
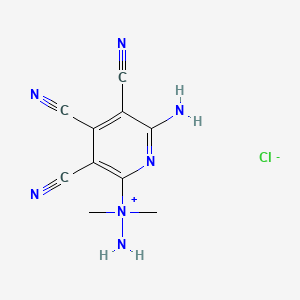

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)



